1-Pentanone, 1-[7-(3-methylnonyl)-9H-fluoren-2-yl]-
Description
1-Pentanone, 1-[7-(3-methylnonyl)-9H-fluoren-2-yl]- is a chemical compound that belongs to the class of ketones. It is characterized by the presence of a carbonyl group (C=O) within its molecular structure. This compound is notable for its unique structural features, which include a fluorenyl group and a methylnonyl chain.
Properties
CAS No. |
60624-96-6 |
|---|---|
Molecular Formula |
C28H38O |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
1-[7-(3-methylnonyl)-9H-fluoren-2-yl]pentan-1-one |
InChI |
InChI=1S/C28H38O/c1-4-6-8-9-10-21(3)12-13-22-14-16-26-24(18-22)20-25-19-23(15-17-27(25)26)28(29)11-7-5-2/h14-19,21H,4-13,20H2,1-3H3 |
InChI Key |
LBYHIUVTZXFGNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)CCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentanone, 1-[7-(3-methylnonyl)-9H-fluoren-2-yl]- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of fluorenyl derivatives with appropriate acyl chlorides under acidic conditions. The reaction is usually catalyzed by Lewis acids such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent extraction and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-Pentanone, 1-[7-(3-methylnonyl)-9H-fluoren-2-yl]- undergoes various chemical reactions, including:
Oxidation: The carbonyl group can be oxidized to form carboxylic acids.
Reduction: Reduction of the carbonyl group can yield alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed under anhydrous conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted fluorenyl derivatives.
Scientific Research Applications
1-Pentanone, 1-[7-(3-methylnonyl)-9H-fluoren-2-yl]- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Pentanone, 1-[7-(3-methylnonyl)-9H-fluoren-2-yl]- involves its interaction with molecular targets such as enzymes and receptors. The carbonyl group can form hydrogen bonds and participate in various biochemical pathways. The fluorenyl moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Pentanone: A simpler ketone with a similar carbonyl group but lacking the fluorenyl and methylnonyl chains.
Fluorenone: Contains a fluorenyl group but differs in the position and type of functional groups.
Uniqueness
1-Pentanone, 1-[7-(3-methylnonyl)-9H-fluoren-2-yl]- is unique due to its combination of a fluorenyl group and a long methylnonyl chain, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
